molecular formula C14H12O2 B1339493 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 21849-93-4

1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B1339493
CAS No.: 21849-93-4
M. Wt: 212.24 g/mol
InChI Key: KLKOZQTVEOCZLV-UHFFFAOYSA-N
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Description

1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, featuring a hydroxy group at the 2’ position and an ethanone group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl derivatives. The reaction typically uses an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used in the presence of catalysts like iron(III) chloride or sulfuric acid.

Major Products:

    Oxidation: Formation of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanoic acid.

    Reduction: Formation of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The biphenyl structure allows for π-π interactions, which can affect its activity in biological systems. The ethanone group can undergo nucleophilic attack, leading to various chemical transformations.

Comparison with Similar Compounds

1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone can be compared with similar compounds such as:

    1-(2-Hydroxyphenyl)ethanone: Lacks the biphenyl structure, resulting in different chemical and biological properties.

    1-(4-Hydroxyphenyl)ethanone: The hydroxy group is positioned differently, affecting its reactivity and applications.

    2’-Hydroxy-4’-methoxyacetophenone:

The uniqueness of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone lies in its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-[4-(2-hydroxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(15)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKOZQTVEOCZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579155
Record name 1-(2'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21849-93-4
Record name 1-(2′-Hydroxy[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21849-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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